8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
8,8-dimethyl-2-oxo-1,5,6,7-tetrahydroquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2)5-3-4-7-6-8(11(15)16)10(14)13-9(7)12/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGBHQHXBRMRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1NC(=O)C(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable aniline derivative with a diketone can lead to the formation of the quinoline core, followed by further functionalization to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to 8,8-dimethyl derivatives have shown promising results in inhibiting the growth of MCF-7 breast cancer cells with IC₅₀ values comparable to established chemotherapeutic agents like Doxorubicin .
- Antimicrobial Properties :
- Enzyme Modulation :
Biological Research Applications
- Cell Cycle Regulation :
- Apoptosis Induction :
- Biochemical Pathway Exploration :
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of synthesized quinoline derivatives on human breast cancer cells (MCF-7). The most effective compound demonstrated an IC₅₀ value of 2.56 μM compared to Doxorubicin's IC₅₀ of 2.82 μM. Flow cytometric analysis revealed that this compound significantly increased both early and late apoptosis rates compared to untreated controls.
Case Study 2: Antimicrobial Efficacy
In a study examining antimicrobial properties, several derivatives were tested against common pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the quinoline structure enhanced antibacterial activity significantly.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Positional and Functional Group Modifications
The hexahydroquinoline scaffold is highly versatile, with modifications at positions 3, 4, 7, and 8 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Structural and Crystallographic Insights
- Crystal Packing: Derivatives like methyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-... () exhibit flattened chair conformations in the hexahydroquinoline ring, with near-planar aryl substituents. This conformation may enhance stacking interactions in solid states, influencing solubility .
- Hydrogen Bonding : Carboxylic acid derivatives (e.g., target compound) form stronger intermolecular hydrogen bonds vs. ester or amide analogs, impacting crystallization and solubility profiles .
Biological Activity
8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current literature on its biological effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- IUPAC Name : 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
- Molecular Formula : C12H15NO3
- Melting Point : 243–245 °C
- Purity : 95% .
Antioxidant Activity
Research indicates that derivatives of quinoline compounds exhibit significant antioxidant properties. The presence of the quinoline ring system is crucial for this activity. In vitro studies have shown that these compounds can scavenge free radicals and reduce oxidative stress markers in cell cultures .
Antimicrobial Properties
Several studies have demonstrated that quinoline derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. For instance, compounds similar to 8,8-Dimethyl-2-oxo have shown effectiveness against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Quinoline derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. They inhibit monoamine oxidase (MAO) enzymes and acetylcholinesterase (AChE), which are implicated in Alzheimer's disease. One study reported that certain derivatives improved cell viability in neuroblastoma cell lines exposed to amyloid-beta toxicity .
In Vitro Studies
A study conducted on a series of quinoline derivatives revealed that modifications at the 10-position significantly enhanced their inhibitory activity against DYRK1A kinase. The most potent compound exhibited an IC50 value in the low nanomolar range .
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Parent Compound | 31 | Low |
| 10-Chloro Derivative | 0.031 | High |
In Vivo Studies
In animal models, administration of quinoline derivatives resulted in reduced symptoms of anxiety and depression-like behaviors. These effects were attributed to increased levels of neurotransmitters such as serotonin and dopamine .
The biological activities of 8,8-Dimethyl-2-oxo can be attributed to:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in metabolic pathways.
- Free Radical Scavenging : They neutralize reactive oxygen species (ROS).
- Neurotransmitter Modulation : They enhance neurotransmitter levels through enzyme inhibition.
Q & A
Q. How can researchers separate and characterize positional isomers formed during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
